molecular formula C15H12BrNO3S2 B5169994 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate

Cat. No. B5169994
M. Wt: 398.3 g/mol
InChI Key: QBWLWPNPSQFGDT-WQLSENKSSA-N
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Description

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has been synthesized using specific methods.

Scientific Research Applications

The compound 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate has been extensively studied for its potential applications in various fields. It has been found to possess anticancer, antifungal, and antibacterial properties. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate involves the inhibition of specific enzymes and proteins that are crucial for the growth and survival of cancer cells, fungi, and bacteria. It also acts as a neuroprotective agent by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
The compound 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from damage. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The compound 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate has several advantages and limitations for lab experiments. Its anticancer, antifungal, and antibacterial properties make it an attractive candidate for drug development. However, its neuroprotective effects may limit its use in certain applications. Additionally, the compound's synthesis method may require specific equipment and expertise, which could limit its accessibility.

Future Directions

There are several future directions for the research and development of 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate. One potential direction is the optimization of its synthesis method to increase yield and accessibility. Additionally, further studies could be conducted to explore its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Furthermore, the compound's mechanism of action could be further elucidated to identify specific targets for drug development.

Synthesis Methods

The synthesis of 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate involves the reaction of 2-bromo-4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenol and acetic anhydride in the presence of a catalyst. This process results in the formation of the desired compound with a high yield.

properties

IUPAC Name

[2-bromo-4-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c1-3-6-21-15-17-12(14(19)22-15)8-10-4-5-13(11(16)7-10)20-9(2)18/h3-5,7-8H,1,6H2,2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLWPNPSQFGDT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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